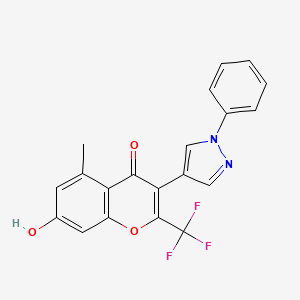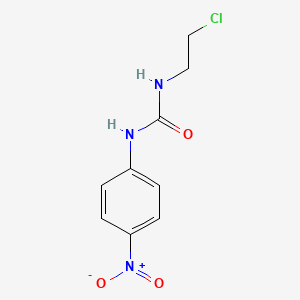![molecular formula C17H11ClN4O B11995725 3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)
3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: is a heterocyclic compound with an indole-based skeleton. Indole derivatives have garnered significant interest due to their diverse biological activities. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes::
- One synthetic route involves the condensation of 4-chlorobenzaldehyde with 3-amino-2-cyanopyridine under appropriate conditions.
- The reaction proceeds via the formation of an imine intermediate, followed by cyclization to yield the target compound.
- While there isn’t a specific industrial-scale production method for this compound, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups, affecting its biological properties.
Substitution: Substitution reactions at different positions on the indole ring can yield diverse derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
- Depending on the reaction conditions, products may include substituted indole derivatives, such as halogenated or alkylated forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable building block for designing novel molecules.
Biology: It may exhibit biological activities, including antiviral, anti-inflammatory, and antioxidant effects.
Medicine: Research explores its potential as a drug candidate or lead compound.
Industry: Applications in materials science or catalysis are areas of interest.
Wirkmechanismus
- The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinctive features compared to other indole derivatives.
Similar Compounds: Explore related compounds, such as indole-3-acetic acid and other pyrimidoindoles.
Eigenschaften
Molekularformel |
C17H11ClN4O |
|---|---|
Molekulargewicht |
322.7 g/mol |
IUPAC-Name |
3-[(E)-(4-chlorophenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C17H11ClN4O/c18-12-7-5-11(6-8-12)9-20-22-10-19-15-13-3-1-2-4-14(13)21-16(15)17(22)23/h1-10,21H/b20-9+ |
InChI-Schlüssel |
NVTWCKTZPAUWHI-AWQFTUOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)/N=C/C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N=CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-](/img/structure/B11995659.png)
![4-[(E)-{[3-(2,4-dichlorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11995661.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11995682.png)
![N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11995688.png)
![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)

![N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
![benzyl({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B11995720.png)

![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)
